molecular formula C12H14ClNO2 B13736359 2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride CAS No. 21489-79-2

2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride

Cat. No.: B13736359
CAS No.: 21489-79-2
M. Wt: 239.70 g/mol
InChI Key: RBJPRONKNIHBQZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound “2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride” features a naphthalene backbone substituted with hydroxyl groups at positions 5 and 6, an amine group at position 2, and a dimethylated nitrogen linked to a hydrochloride counterion. For instance:

  • Hydrophilicity: The dihydroxy groups may enhance water solubility compared to non-hydroxylated analogs like β-naphthylamine hydrochloride (CAS 612-52-2) .
  • Stability: The hydrochloride salt likely improves stability, a common feature in pharmacologically active amines such as diphenhydramine hydrochloride (CAS 147-24-0) .

Hypothetical Pharmacological Profile Based on structural analogs with antihistaminic activity (e.g., Diatrin in ), the compound may exhibit histamine receptor antagonism.

Properties

CAS No.

21489-79-2

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

(5,6-dihydroxynaphthalen-2-yl)-dimethylazanium;chloride

InChI

InChI=1S/C12H13NO2.ClH/c1-13(2)9-4-5-10-8(7-9)3-6-11(14)12(10)15;/h3-7,14-15H,1-2H3;1H

InChI Key

RBJPRONKNIHBQZ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1=CC2=C(C=C1)C(=C(C=C2)O)O.[Cl-]

Origin of Product

United States

Preparation Methods

General Preparation of 2-Naphthylamine

A foundational route to 2-naphthylamine involves the synthesis from 2-acetonaphthone, which is converted through oxime formation, rearrangement, and deacetylation steps as described in patent CN101704758A. This route is relevant as the starting 2-naphthylamine scaffold is modified further to introduce hydroxyl and N,N-dimethyl groups.

Key steps:

Step Reaction Type Reagents/Conditions Product Yield (%)
1 Oxime formation 2-Acetonaphthone + hydroxylamine hydrochloride, ethanol-water (1:1), sodium acetate, 50°C, 20 min 2-Acetonaphthone oxime 99
2 Rearrangement in polyphosphoric acid Polyphosphoric acid, 40-70°C, 1-3 h 2-Acetylnaphthylamine 100
3 Deacetylation Hydrochloric acid in ethanol, 70-90°C, 0.5-1.5 h, neutralization with 6M NaOH 2-Naphthylamine (crude) 100

This method is noted for its operational simplicity, mild conditions, and high yields, making it suitable for laboratory-scale synthesis.

Specific Preparation of 2-Naphthylamine, 5,6-Dihydroxy-N,N-dimethyl-, Hydrochloride

Synthetic Strategy Overview

The target compound requires:

  • Introduction of hydroxyl groups at the 5 and 6 positions on the naphthyl ring.
  • N,N-dimethylation of the amino group.
  • Isolation as the hydrochloride salt.

The synthesis typically involves:

  • Preparation of a 5,6-dihydroxy substituted naphthyl intermediate.
  • N,N-dimethylation of the amino group.
  • Formation of the hydrochloride salt.

Preparation of 5,6-Dihydroxy Substituted Intermediate

Literature on the synthesis of 5,6-dihydroxy-2-aminotetralin derivatives provides analogous synthetic routes. The key intermediate, 5,6-dimethoxy-2-tetralone, is synthesized from substituted hydroxynaphthalenes through bromination, methylation, and methoxylation steps. This intermediate is then demethylated to yield the 5,6-dihydroxy derivative.

Typical synthetic route:

  • Start with 1,6-dibromo-2-hydroxynaphthalene.
  • Methylate hydroxyl groups to form 1,2,6-trimethoxynaphthalene.
  • Convert to 5,6-dimethoxy-2-tetralone via cyclization and oxidation.
  • Demethylate methoxy groups to hydroxyl groups to yield 5,6-dihydroxy-2-aminotetralin.

This approach uses reagents such as bromine in acetic acid, dimethyl sulfate for methylation, sodium methoxide, and copper(I) iodide catalysis. Demethylation is typically performed with boron tribromide or similar reagents.

N,N-Dimethylation of the Amino Group

The secondary amine intermediate (5,6-dihydroxy-2-aminotetralin) undergoes reductive N-alkylation to introduce the N,N-dimethyl groups. This can be achieved by:

  • Reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).
  • Direct methylation using methyl iodide or dimethyl sulfate under basic conditions.

The reductive N-alkylation method is preferred for selectivity and yield.

Formation of Hydrochloride Salt

The final step involves treating the N,N-dimethylated amine with hydrochloric acid in an alcoholic solvent (ethanol or isopropanol) to precipitate the hydrochloride salt. This salt form improves stability and handling.

Detailed Reaction Conditions and Data Tables

Step Reagents & Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination Br2 in CH3COOH Room temp 1-2 High For dibromo-hydroxynaphthalene intermediate
Methylation (CH3)2SO4, NaOH 50-60 2-4 Moderate Methylation of hydroxyl groups
Methoxylation NaOCH3, CuI catalyst 80-100 3-6 Variable Critical step, requires careful control
Cyclization to Tetralone Acid catalysis (polyphosphoric acid or similar) 40-70 1-3 High Forms 5,6-dimethoxy-2-tetralone
Demethylation BBr3 or similar -78 to 0 1-3 High Converts methoxy to hydroxy groups
Reductive N,N-Dimethylation Formaldehyde + NaBH3CN or methyl iodide + base Room temp 1-4 High Selective N,N-dimethylation
Hydrochloride salt formation HCl in ethanol/isopropanol Room temp 0.5-1 Quantitative Precipitates hydrochloride salt

Analytical and Purification Notes

  • Intermediates are purified by filtration, washing with water or alcohol, and recrystallization from toluene or mixed solvents to ensure high purity.
  • Reaction progress is monitored by TLC and confirmed by NMR and IR spectroscopy.
  • Final hydrochloride salt is characterized by melting point, elemental analysis, and spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction of the nitro group (if present) can yield amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Nitro, sulfonic, and halogenated derivatives.

Scientific Research Applications

Research in Toxicology and Carcinogenesis

2-Naphthylamine derivatives have been extensively studied for their toxicological effects and potential carcinogenic properties. Research indicates that exposure to this compound can lead to significant health risks, particularly bladder cancer among workers in industries using aromatic amines.

Case Studies

  • Epidemiological Studies : A landmark study highlighted that workers exposed to 2-naphthylamine had a bladder cancer incidence rate 61 times higher than the general population. This study involved extensive data collection from the British chemical industry and established a strong correlation between occupational exposure and cancer risk .
  • Longitudinal Studies : Another investigation reported that among workers with over five years of exposure, nearly 94% developed bladder tumors, emphasizing the importance of exposure duration on health outcomes .

Cosmetic Formulations

The compound is utilized in cosmetic formulations due to its properties as a dye and its potential skin benefits. It is often included in formulations aimed at improving skin hydration and appearance.

Formulation Insights

  • Topical Applications : Research has shown that formulations containing naphthylamine derivatives can enhance skin hydration and improve the sensory properties of creams and lotions. The interaction of these compounds with other ingredients can optimize product performance .

Industrial Applications

In industrial settings, particularly in dye manufacturing and rubber production, 2-naphthylamine derivatives are used as intermediates. Their role as antioxidants in rubber products has been noted, although concerns regarding their carcinogenicity necessitate careful handling.

Industrial Usage Data

Application AreaUsage DescriptionHealth Risks
Dye ManufacturingUsed as a precursor for synthetic dyesHigh carcinogenic potential
Rubber ProductionActs as an antioxidant in rubber compoundsOccupational exposure risks

Pharmaceutical Research

The compound's chemical structure allows for modifications that can lead to the development of new pharmaceutical agents. Its derivatives are being explored for potential therapeutic effects, including anti-inflammatory properties.

Research Findings

  • Therapeutic Potential : Studies are ongoing to evaluate the efficacy of modified naphthylamine compounds in treating various conditions, showcasing their versatility beyond industrial applications .

Mechanism of Action

The mechanism of action of 2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and dimethylamino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (aromatic amines, dimethylated nitrogen, hydrochloride salts) and/or pharmacological activities:

Compound Structure Key Properties Therapeutic Index/Toxicity Source
Diatrin (N,N'-dimethyl-N-phenyl-N'-(2-thienylmethyl) ethylenediamine hydrochloride) Ethylenediamine derivative with thienyl and phenyl groups - Inhibits histamine-induced contractions (0.1–1.0 γ/cc in vitro).
- High therapeutic index (oral: 300–1200; subcutaneous: 80–800) .
Low acute toxicity; no histopathologic changes in animal models .
Diphenhydramine Hydrochloride (2-(diphenylmethoxy)-N,N-dimethylethanamine hydrochloride) Ethanolamine derivative with diphenylmethoxy group - Antihistaminic, anticholinergic.
- Common side effects: sedation, dry mouth .
LD₅₀ (mice, oral): 500 mg/kg; therapeutic index lower than Diatrin .
Loperamide Hydrochloride (4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenylpiperidinebutyramide) Piperidinebutanamide with chlorophenyl and diphenyl groups - Antidiarrheal (opioid receptor agonist).
- Low systemic absorption minimizes CNS effects .
LD₅₀ (rats, oral): 105 mg/kg; high safety margin at therapeutic doses .
Thenfadil (N,N-dimethyl-N'-(3-thenyl)-N'-(2-pyridyl)ethylenediamine hydrochloride) Ethylenediamine derivative with thenyl and pyridyl groups - Antihistaminic activity comparable to tripelennamine.
- Higher acute toxicity in hamsters than mice/rats .
Subcutaneous LD₅₀ (mice): 40 mg/kg; cumulative toxicity observed in rats at 20 mg/kg .
β-Naphthylamine Hydrochloride (CAS 612-52-2) Naphthylamine without hydroxyl or dimethyl groups - Known carcinogen (bladder cancer risk).
- Limited therapeutic use due to toxicity .
High carcinogenicity; banned in industrial applications .

Key Differences and Implications

Hydroxyl Substituents: The 5,6-dihydroxy groups in the target compound may enhance polarity and reduce blood-brain barrier penetration compared to non-hydroxylated analogs like β-naphthylamine hydrochloride. This could mitigate neurotoxicity but limit CNS-targeted applications .

Dimethylamine vs.

Safety Profile: The absence of carcinogenic naphthylamine metabolites (a risk in β-naphthylamine) could improve safety, but hydroxylation may introduce new metabolic pathways requiring toxicological evaluation .

Therapeutic Potential

  • Antihistaminic Activity : If active, the compound’s efficacy might resemble Diatrin, but hydroxyl groups could enhance binding to histamine receptors or antioxidant activity (e.g., scavenging free radicals in inflammatory conditions) .

Biological Activity

2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride, also known as 6-(methylamino)naphthalene-1,2-diol, is a compound with significant biological activity. This article reviews its pharmacological properties, toxicological data, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₁H₁₁N₁O₂
  • SMILES Notation : CNC1=CC2=C(C=C1)C(=C(C=C2)O)O
  • InChIKey : OLZBKKMAIQVQNN-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that derivatives of naphthylamines, including 2-naphthylamine compounds, exhibit various biological activities such as antimicrobial, anticancer, and antioxidant effects.

Antimicrobial Activity

A study highlighted that certain naphthylimides demonstrated superior antimicrobial properties against Escherichia coli, surpassing traditional antibiotics like norfloxacin and chloramphenicol . The mechanism involved the formation of complexes with DNA, inhibiting its replication and exhibiting bacteriostatic effects.

Anticancer Potential

In vitro studies have shown that naphthoquinone derivatives possess cytotoxic effects on cancer cell lines. For example, a series of naphthoquinones were tested on HeLa cells, revealing significant growth inhibition compared to controls . The presence of hydroxyl groups at specific positions on the naphthoquinone ring was crucial for enhancing anticancer activity.

Table 1: Summary of Biological Activities

Activity TypeCompound TestedResultReference
AntimicrobialNaphthylimide derivativesSuperior activity against E. coli
AnticancerNaphthoquinonesSignificant cytotoxicity on HeLa cells
AntifungalNaphthyliminotriazoleInduced oxidative damage leading to cell death

Toxicological Data

Toxicological studies are critical for assessing the safety profile of 2-naphthylamine derivatives. Research has indicated potential carcinogenic effects in animal models exposed to high doses of related compounds. For instance, studies on C.I. Direct Blue 218 demonstrated increased incidences of neoplasms in treated mice .

Table 2: Toxicological Findings

Study TypeAnimal ModelDose (ppm)Observed Effects
CarcinogenicityF344/N Rats20,000Lower body weight; increased organ weights
CarcinogenicityB6C3F1 Mice20,000Hepatocellular adenomas and carcinomas

The biological activities of 2-naphthylamine derivatives can be attributed to their ability to interact with cellular components:

  • DNA Interaction : Compounds form complexes with DNA, inhibiting replication.
  • Reactive Oxygen Species (ROS) : Certain derivatives induce ROS production leading to oxidative stress and apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,6-dihydroxy-N,N-dimethyl-2-naphthylamine hydrochloride with high purity?

  • Methodological Answer : Synthesis should involve controlled methylation of 2-naphthylamine precursors under inert atmospheres to prevent oxidation of hydroxyl groups. Use stoichiometric dimethylamine hydrochloride in anhydrous solvents (e.g., methanol or DMF) at 60–80°C, followed by recrystallization from ethanol/water mixtures to remove unreacted amines. Purity can be verified via HPLC with UV detection (λ = 280 nm) and comparison to reference standards .

Q. How can researchers ensure the stability of 5,6-dihydroxy-N,N-dimethyl-2-naphthylamine hydrochloride during storage?

  • Methodological Answer : Stability is pH-dependent. Store lyophilized samples in amber vials at –20°C under nitrogen to prevent hygroscopic degradation and oxidation. For aqueous solutions, buffer at pH 4–6 (e.g., citrate-phosphate buffer) and avoid prolonged exposure to light. Monitor stability via periodic NMR (¹H, 400 MHz) to detect hydrolysis or demethylation .

Q. What chromatographic techniques are optimal for separating 5,6-dihydroxy-N,N-dimethyl-2-naphthylamine hydrochloride from structurally similar byproducts?

  • Methodological Answer : Reverse-phase HPLC using a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile:0.1% trifluoroacetic acid (25:75 v/v) at 1 mL/min. UV detection at 254 nm provides resolution between dimethylated and monomethylated derivatives. Confirm peaks via LC-MS (ESI+ mode) for accurate mass verification .

Advanced Research Questions

Q. How do stereochemical and electronic modifications in 5,6-dihydroxy-N,N-dimethyl-2-naphthylamine hydrochloride affect its binding affinity to cytochrome P450 enzymes?

  • Methodological Answer : Perform computational docking studies (e.g., AutoDock Vina) using CYP1A2 and CYP2E1 crystal structures to predict binding modes. Validate experimentally via fluorescence quenching assays with recombinant enzymes. Compare kinetic parameters (Km, Vmax) to parent 2-naphthylamine to assess hydroxylation-driven changes in metabolism .

Q. What experimental designs reconcile contradictory carcinogenicity data between in vitro (e.g., Ames test) and in vivo (rodent) models for hydroxylated naphthylamine derivatives?

  • Methodological Answer : Use tiered testing: (1) Ames test with TA98 and TA100 strains (±S9 metabolic activation), (2) comet assay in human urothelial cells, and (3) long-term rodent bioassays (18–24 months) with bladder implantation models. Address species-specific metabolism by quantifying 5,6-dihydroxy metabolites in urine via GC-MS to correlate exposure and tumorigenicity .

Q. How can researchers resolve discrepancies between theoretical and observed NMR chemical shifts for dimethylated naphthylamine derivatives?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict ¹H and ¹³C shifts. Compare with experimental NMR data (500 MHz, DMSO-d6) and adjust for solvent effects. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign coupling patterns and confirm dimethylation sites .

Q. What strategies mitigate batch-to-batch variability in metabolic profiling of 5,6-dihydroxy-N,N-dimethyl-2-naphthylamine hydrochloride?

  • Methodological Answer : Standardize in vitro incubation conditions (e.g., liver microsomes from Sprague-Dawley rats, NADPH regeneration system). Use isotopically labeled internal standards (e.g., ¹³C-dimethyl analogs) for LC-MS/MS quantification. Normalize metabolic rates to protein content and control for inter-species differences in glucuronidation/sulfation pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the carcinogenicity of hydroxylated 2-naphthylamine derivatives?

  • Methodological Answer : Evaluate study designs for dose thresholds (e.g., linear vs. non-linear responses at <10 mg/kg) and metabolic activation. For example, identifies 2-amino-1-naphthol hydrochloride as carcinogenic in mice but not parent 2-naphthylamine. Replicate findings using human organoid models to assess relevance to human pathology. Cross-validate with epidemiological data on occupational exposure .

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